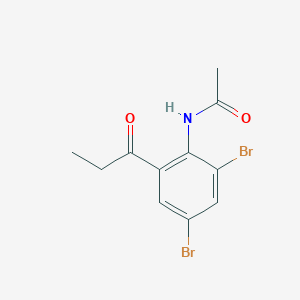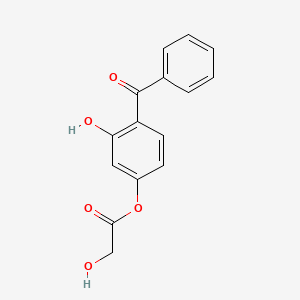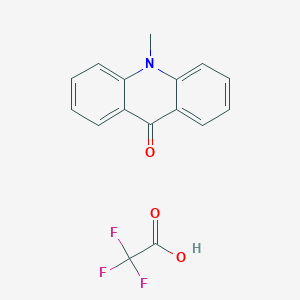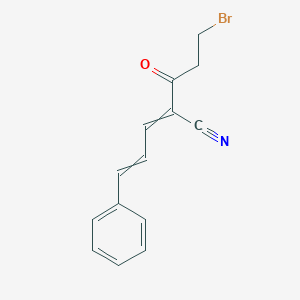
5-Azidonaphthalene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azidonaphthalene-1-diazonium: is an aromatic compound characterized by the presence of both azido and diazonium functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonaphthalene-1-diazonium typically involves the diazotization of 5-aminonaphthalene-1-azide. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to maintain the low temperatures required for diazotization. The use of non-nucleophilic counterions, such as tetrafluoroborate, can help in isolating stable diazonium salts .
Chemical Reactions Analysis
Types of Reactions: 5-Azidonaphthalene-1-diazonium undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions.
Coupling Reactions: Sodium phenoxide and other electron-rich aromatic compounds are used in coupling reactions.
Reduction Reactions: Lithium aluminum hydride and palladium on carbon (Pd/C) with hydrogen gas are used for reducing the azido group.
Major Products:
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions:
Reduction Reactions: Aminonaphthalenes.
Scientific Research Applications
Chemistry: 5-Azidonaphthalene-1-diazonium is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: The compound is utilized in bioconjugation techniques, where the azido group can be selectively targeted for click chemistry reactions to label biomolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents due to their ability to form stable conjugates with biological molecules .
Industry: The compound is used in the production of azo dyes, which are important in textile and printing industries .
Mechanism of Action
The mechanism of action of 5-Azidonaphthalene-1-diazonium involves the reactivity of its diazonium and azido groups. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
5-Aminonaphthalene-1-diazonium: Similar in structure but lacks the azido group, limiting its reactivity in click chemistry.
5-Azidonaphthalene: Lacks the diazonium group, reducing its versatility in substitution reactions.
1-Azido-2-diazoniumbenzene: Another compound with both azido and diazonium groups but attached to a benzene ring instead of a naphthalene ring, affecting its reactivity and applications.
Uniqueness: 5-Azidonaphthalene-1-diazonium is unique due to the presence of both azido and diazonium groups on a naphthalene ring, providing a versatile platform for various chemical reactions and applications in multiple fields .
Properties
CAS No. |
88000-66-2 |
|---|---|
Molecular Formula |
C10H6N5+ |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-azidonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1 |
InChI Key |
XPSQQZGSOAZAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)

![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)

![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)

